Product packaging for 5-Fluoro-L-norvaline(Cat. No.:)

5-Fluoro-L-norvaline

Cat. No.: B13444941
M. Wt: 135.14 g/mol
InChI Key: LNDUKXGUOHGKNL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-L-norvaline is a non-canonical amino acid (NcAA) of significant interest in biochemical and pharmaceutical research. As a derivative of L-norvaline, it shares structural similarities with proteinogenic amino acids but incorporates a fluorine atom, which can alter its electronic properties, metabolic stability, and binding affinity. This makes it a valuable building block for probing biological systems and designing novel molecules. Non-canonical amino acids like this compound are extensively used in the discovery of new medicines and antibiotics, as well as in the synthesis of peptide-based pharmaceuticals and the engineering of proteins with enhanced or novel functions . Research into related norvaline compounds has demonstrated their potential as enzyme inhibitors. For instance, L-norvaline has been identified as an inhibitor of arginase, a key enzyme in the urea cycle, and ribosomal protein S6 kinase β-1 (S6K1) . Inhibition of these targets has shown neuroprotective effects in preclinical models of Alzheimer's disease, including reduced beta-amyloidosis, alleviated microgliosis, and reversal of cognitive decline . This suggests that this compound may serve as a useful research tool in neurobiology and the study of metabolic disorders. The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FNO2 B13444941 5-Fluoro-L-norvaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

IUPAC Name

(2S)-2-amino-5-fluoropentanoic acid

InChI

InChI=1S/C5H10FNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

LNDUKXGUOHGKNL-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CF

Canonical SMILES

C(CC(C(=O)O)N)CF

Origin of Product

United States

Advanced Synthetic Methodologies for Isotopic and Analogous 5 Fluoro L Norvaline Species

Stereoselective Synthesis Strategies for Enantiopure 5-Fluoro-L-norvaline in Research

The synthesis of enantiopure this compound is a significant challenge that has been addressed through various innovative strategies. These methods are designed to control the stereochemistry at the α-carbon, ensuring the production of the biologically relevant L-enantiomer, which is essential for applications in peptide and protein engineering. chemrxiv.orgbeilstein-journals.org

Deconstructive Fluorination Approaches and Yield Optimization

A novel and efficient method for synthesizing derivatives of this compound involves the deconstructive fluorination of cyclic amines. nih.govnih.gov This strategy utilizes the ring-opening of a piperidine (B6355638) precursor to introduce the fluorine atom. Specifically, an L-pipecolic acid derivative can be converted into a this compound derivative in a significantly shortened synthetic route compared to previous methods. nih.gov

The process is mediated by a silver catalyst (AgBF₄) and uses Selectfluor as the fluorinating agent. nih.gov Optimization of the reaction conditions, such as the choice of solvent, is critical for maximizing the yield. For instance, using a 9:1 mixture of acetone (B3395972) and water as the solvent has been found to be superior to other solvent systems like water/acetonitrile. nih.gov This approach represents a powerful strategy for skeletal diversification, turning readily available cyclic amines into valuable linear fluorinated amino acids. nih.govnih.gov A key example demonstrated that a derivative of L-pipecolic acid could be converted to a this compound derivative with a 68% yield in just three steps. nih.govresearchgate.net

Table 1: Optimization of Deconstructive Fluorination

Entry Catalyst (equiv) Fluorinating Agent Solvent Yield (%)
1 AgBF₄ (1.5) Selectfluor Acetone/H₂O (9:1) 68
2 AgNO₃ (1.5) Selectfluor Acetone/H₂O (9:1) Lower
3 None Selectfluor Acetone/H₂O (9:1) 0
4 AgBF₄ (1.5) NFSI Acetone/H₂O (9:1) No Reaction
5 AgBF₄ (1.5) Selectfluor H₂O/MeCN (9:1) 51
6 AgBF₄ (0.5) Selectfluor Acetone/H₂O (9:1) Modest

Data derived from studies on deconstructive fluorination of N-Bz piperidine and L-pipecolic acid derivatives. nih.gov

Chiral Catalyst-Mediated Synthesis for Gram-Scale Production (e.g., Ni(II) Complexes)

For producing larger quantities of enantiopure fluorinated amino acids, chiral catalyst-mediated synthesis has proven to be a robust and scalable method. nih.gov A prominent strategy utilizes a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) and a chiral ligand. beilstein-journals.orgacs.org This method allows for the asymmetric synthesis of a wide array of fluorinated amino acids, including analogs of norvaline, on a gram-scale with excellent enantiomeric excess (ee). chemrxiv.orgbeilstein-journals.org

The core of this process is the alkylation of the nucleophilic glycine equivalent within the Ni(II) complex using a suitable fluorinated alkyl halide. chemrxiv.org Subsequent hydrolysis of the resulting complex releases the desired L-amino acid in high enantiopure form (>94% ee), and the chiral ligand can often be recovered in high yields, making the process economically viable. acs.org This uniform pathway provides access to various Fmoc-protected fluorinated amino acids ready for solid-phase peptide synthesis. acs.org

Table 2: Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids via Ni(II) Complex

Fluorinated Amino Acid Yield (%) Diastereomeric Excess (de) Enantiomeric Excess (ee)
Fmoc-TfeGly 76 >96% 99%
Fmoc-DfeGly 71 >96% 99%
Fluorinated Norvaline Analogue High >92% >96%
Fluorinated Phenylalanine Analogue High >96% 99%

Data represents findings from the synthesis of various fluorinated amino acids using the chiral Ni(II) complex method. beilstein-journals.orgacs.org

Enzymatic Synthesis and Biocatalytic Routes to Fluorinated Amino Acids

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amino acids. researchgate.net Enzymes such as ω-transaminases and dehydrogenases are capable of catalyzing the asymmetric synthesis of amino acids from prochiral keto-acid precursors. researchgate.netnih.gov While the direct enzymatic synthesis of this compound is not extensively documented, the principles are well-established for related compounds.

For example, ω-transaminases have been successfully used to produce D-norvaline and other D-amino acids with excellent enantiopurity (>99% ee) from the corresponding α-keto acids. nih.gov Similarly, L-amino acid dehydrogenases and other enzymatic cascades, like the hydantoinase process, are employed for the synthesis of L-amino acids, including L-norvaline. nih.govehu.es The application of these enzymatic systems to a fluorinated precursor, such as 5-fluoro-2-ketopentanoic acid, presents a promising route for the stereoselective synthesis of this compound. Furthermore, type II aldolases have been explored for their ability to use fluoro-pyruvate as a substrate, highlighting the potential of enzymes to handle fluorinated building blocks. mdpi.com

Isotopic Labeling Techniques for Metabolic Tracing and NMR Applications

Isotopic labeling of this compound is essential for its use in studying metabolic pathways and protein-ligand interactions. thermofisher.com Labeling can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, and ²H, or the radioactive isotope ¹⁸F. researchgate.netthermofisher.com

Metabolic labeling involves providing cells with an isotopically labeled version of the amino acid, which is then incorporated into newly synthesized proteins. thermofisher.com This allows for the tracking of the amino acid's fate and the quantification of protein synthesis via mass spectrometry (a technique known as SILAC) or for structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.comnih.gov For instance, incorporating ¹⁵N-labeled this compound into a protein allows for the use of ¹H-¹⁵N HSQC NMR experiments to monitor changes in the protein's structure upon binding to other molecules. researchgate.net

The fluorine atom in this compound provides a unique advantage for NMR studies. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its local environment, making it an excellent intrinsic probe for protein-observed fluorine NMR (¹⁹F NMR). acs.orgnih.gov This technique can be used to study protein structure, dynamics, and ligand binding without the need for other isotopic labels, as the chemical shift of the ¹⁹F nucleus is very responsive to conformational changes. acs.org

Furthermore, labeling with the positron-emitting isotope ¹⁸F transforms this compound into a tracer for Positron Emission Tomography (PET). researchgate.net ¹⁸F-labeled amino acids are valuable tools in oncology for imaging tumor metabolism and growth. researchgate.netacs.org

Rational Design and Synthesis of Functional Derivatives for Probe Development

Beyond its direct use, this compound serves as a scaffold for the rational design of molecular probes to investigate biological systems. chemrxiv.orgpu-toyama.ac.jp The principle of rational design involves strategically modifying a molecule to enhance its function as an inhibitor or to add new functionalities for detection and interaction studies. nih.govresearchgate.net

Functional derivatives of this compound can be synthesized to serve as probes for various applications. For example:

Affinity Probes: Attaching a biotin (B1667282) tag to the amino or carboxyl terminus allows for the identification of binding partners through affinity purification and subsequent mass spectrometry analysis.

Fluorescent Probes: Conjugating a fluorophore enables the visualization of the molecule's localization within cells using fluorescence microscopy.

Photo-crosslinking Probes: Incorporating a photo-activatable group, such as a diazirine or benzophenone, allows for the covalent trapping of transient binding partners upon UV irradiation, facilitating the study of protein-protein or protein-small molecule interactions.

The fluorine atom itself serves as a valuable ¹⁹F NMR probe, but the synthesis of these derivatives expands the toolkit available to researchers for probing the function and interactions of the biological targets of this compound. acs.org

Elucidation of Biochemical and Molecular Mechanisms of 5 Fluoro L Norvaline

Enzyme Inhibition Kinetics and Specificity Studies

The biological activity of 5-fluoro-L-norvaline is significantly defined by its interactions with various enzymes. As an analog of naturally occurring amino acids, it can compete with them for the active sites of enzymes, leading to modulation of metabolic pathways.

Interactions with Amino Acid Metabolizing Enzymes

This compound is predicted to interact with enzymes that normally process L-norvaline or other structurally similar aliphatic amino acids. L-norvaline itself is known to be an inhibitor of enzymes such as arginase and homoserine dehydrogenase. researchgate.net It also serves as a substrate for enzymes like ornithine aminotransferase (OAT), which plays a crucial role in glutamate (B1630785) metabolism by converting ornithine and α-ketoglutarate into glutamate-5-semialdehyde and glutamate. nih.gov

The introduction of a highly electronegative fluorine atom at the terminal (5th) carbon of the L-norvaline side chain is expected to alter its binding affinity and reactivity with these enzymes. The fluorine atom can modify the electronic distribution of the molecule, potentially leading to stronger or weaker interactions within an enzyme's active site compared to the non-fluorinated parent compound. Enzymes that metabolize amino acids are often stereoselective, and while this compound retains the L-configuration, the altered side chain can affect its recognition and processing. acs.org For instance, in various amino acid-metabolizing enzymes, such as those involved in cancer immunotherapy, substrate specificity is a key determinant of their biological effect. frontiersin.org The fluorinated analog could act as a competitive or non-competitive inhibitor, disrupting normal amino acid homeostasis. wikipedia.org

Mechanisms of Antimetabolite Action

An antimetabolite is a substance that interferes with normal cellular metabolism by mimicking the structure of a natural metabolite. lecturio.com By virtue of its structural analogy to proteinogenic amino acids like leucine (B10760876) and isoleucine, as well as to L-norvaline itself, this compound functions as an antimetabolite. pharmacologyeducation.orgfrontiersin.org Its primary mechanism of action is enzyme inhibition. wikipedia.org

The most common form of inhibition by substrate analogs is competitive inhibition, where the inhibitor molecule binds reversibly to the enzyme's active site, preventing the natural substrate from binding. sci-hub.sepressbooks.pubucdavis.edu The outcome is a decrease in the rate of the enzymatic reaction. The effectiveness of a competitive inhibitor is determined by its concentration and its affinity for the enzyme, quantified by the inhibition constant (Kᵢ). pressbooks.pub In the case of this compound, it would compete with natural amino acids for the active sites of enzymes involved in their synthesis, degradation, or utilization, thereby disrupting these essential metabolic pathways.

Table 1: Principles of Reversible Enzyme Inhibition This table outlines the fundamental types of reversible enzyme inhibition, which are relevant to understanding the potential antimetabolite actions of this compound.

Inhibition TypeDescriptionEffect on VmaxEffect on KM
Competitive Inhibitor binds only to the free enzyme's active site. ucdavis.eduUnchanged pressbooks.pubApparent KM increases pressbooks.pub
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex. wikipedia.orgApparent Vmax decreases wikipedia.orgApparent KM decreases wikipedia.org
Non-competitive Inhibitor binds to both the free enzyme and the ES complex at an allosteric site with equal affinity. wikipedia.orgApparent Vmax decreases pressbooks.pubUnchanged pressbooks.pub
Mixed Inhibitor binds to both the free enzyme and the ES complex at an allosteric site with different affinities.Apparent Vmax decreasesApparent KM can increase or decrease

Perturbation of Protein Synthesis and Post-Translational Processes

Beyond its role as an inhibitor of metabolic enzymes, this compound can interfere directly with the machinery of protein synthesis, leading to the production of modified proteins with altered functions.

Substrate Analog Behavior in Ribosomal Protein Synthesis

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases (AARS), which are responsible for attaching the correct amino acid to its corresponding tRNA molecule. nih.gov However, the substrate specificity of AARS is not absolute, and they can sometimes recognize and activate non-canonical amino acids that are structurally similar to their cognate substrates. nih.govacs.org

It is highly probable that this compound can be recognized by an AARS, such as leucyl-tRNA synthetase or isoleucyl-tRNA synthetase, due to its structural resemblance to these amino acids. Research on other fluorinated analogs, such as trifluoronorvaline (TfNVal), has shown that they can be substrates for IleRS. acs.org Once this compound is mistakenly charged onto a tRNA, it is delivered to the ribosome and incorporated into the growing polypeptide chain during translation. nih.govacs.org This process results in the synthesis of proteins where one or more canonical amino acid residues are replaced by the fluorinated analog. nih.gov

Impact on Protein Folding and Conformational Stability

The incorporation of a non-canonical amino acid like this compound can have profound effects on the folding and stability of the resulting protein. plos.org Fluorine is more hydrophobic than hydrogen, and replacing C-H bonds with C-F bonds in an amino acid side chain generally increases its hydrophobicity. acs.org When this compound is incorporated into the hydrophobic core of a protein, it can enhance the hydrophobic interactions that drive protein folding and stabilize the native structure. mdpi.comrfppl.co.in

Furthermore, fluorinated amino acids can exert a "pre-organization" effect. plos.org The conformational preferences of the fluorinated side chain can steer the polypeptide backbone towards its native conformation, thereby increasing the thermodynamic stability of the folded protein. plos.org Studies with proteins containing analogs like (2S,4R)-4-fluoroproline have demonstrated a measurable increase in conformational stability against both thermal and chemical denaturation. plos.org

Effects on Enzymatic Catalysis and Activity via Incorporation

When this compound is incorporated into an enzyme, its catalytic activity can be significantly altered. The replacement of a native amino acid with its fluorinated analog, particularly within or near the active site, can modify the site's size, shape, and electronic environment. Research on a glycosyltransferase showed that introducing a 5-fluoro group into the donor substrate converted it from a substrate into a competitive inhibitor, demonstrating the powerful effect of a single fluorine atom on catalysis. nih.gov

If this compound replaces a residue critical for substrate binding, transition state stabilization, or conformational changes required for catalysis, the enzyme's efficiency may be drastically reduced. Conversely, in some engineered systems, the unique properties of a fluorinated residue could potentially enhance catalytic activity or alter substrate specificity, making it a tool for enzyme engineering. frontiersin.org The precise effect depends entirely on the specific enzyme and the location of the incorporated analog.

Molecular Recognition and Binding Affinity Analysis of this compound

The interaction of this compound with its biological targets is a key aspect of its mechanism of action. This section delves into the specifics of its molecular recognition and binding affinity, primarily focusing on its interaction with ornithine aminotransferase (OAT).

Molecular Recognition

Molecular recognition describes the specific non-covalent interactions between two or more molecules. mdpi.com In the context of this compound, this involves its binding to the active site of enzymes like OAT. The stereochemistry of the compound plays a crucial role, with the L-form being preferentially recognized by mammalian enzymes.

Crystal structure analysis of a related inhibitor, (2S, 5S)-5-fluoromethylornithine, in complex with OAT reveals the key residues involved in binding. rcsb.org The alpha-carboxylate group of the inhibitor forms a strong salt bridge with Arg180, while the alpha-amino group is involved in a short hydrogen bond with Tyr55. rcsb.org It is proposed that the natural substrate, L-ornithine, utilizes this same recognition site. rcsb.org Furthermore, the neutralization of the active site residue Arg413 by a salt bridge with Glu235 is suggested to be important for the productive binding of both the inhibitor and the natural substrate. rcsb.org

Binding Affinity and Inhibition Kinetics

The fluorine atom in this compound can enhance its binding affinity to target enzymes, leading to altered biological activity. The primary mechanism of action for many fluorinated amino acid analogs is the inhibition of enzyme activity.

Research on a similar compound, (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid, which also acts as an inactivator of human OAT, provides insights into the binding and inhibition process. mdpi.comosti.gov Studies have shown that this compound primarily inactivates hOAT through noncovalent interactions, with covalent binding being a minor component of the total inhibition. mdpi.comosti.gov This is a unique characteristic compared to other monofluoro-substituted derivatives. mdpi.comosti.gov

While specific KI and kinact values for this compound with OAT are not detailed in the provided search results, the data for a related fluorinated cyclopentene (B43876) derivative's interaction with human OAT (hOAT) and GABA-aminotransferase (GABA-AT) can offer a comparative perspective.

Table 1: Kinetic Constants for the Inhibition of hOAT and GABA-AT by a Fluorinated Cyclopentene Derivative

EnzymeInhibitorKI (mM)kinact (min-1)kinact/KI (M-1s-1)
hOAT(3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid0.47 ± 0.050.19 ± 0.016.7
GABA-AT(3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid0.11 ± 0.010.40 ± 0.0161

Data adapted from a study on (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid. mdpi.com

This table illustrates that the fluorinated cyclopentene derivative shows a higher inactivation efficiency against GABA-AT compared to hOAT. mdpi.com The presence of a double bond in this compound was found to significantly improve its inactivation efficiency against both enzymes when compared to its saturated counterpart. mdpi.com

Investigation of 5 Fluoro L Norvaline Metabolism and Cellular Transport Dynamics in Research Models

Cellular Uptake Mechanisms and Amino Acid Transporter Characterization

The entry of 5-Fluoro-L-norvaline into cells is a critical first step for its biological activity and is mediated by specific transport proteins. As a structural analog of a natural amino acid, its uptake is facilitated by amino acid transporters. The L-form of this compound is preferentially recognized by mammalian enzymes and transport systems over its D-form, highlighting the stereospecificity of these cellular processes.

Research has pointed towards the involvement of several amino acid transporter systems in the uptake of amino acid analogs. These systems are broadly classified based on their substrate specificity and ion dependence. diva-portal.org Key transporter families include:

L-type Amino Acid Transporters (LATs): These are Na+- and pH-independent exchangers of large, neutral, and aromatic amino acids like leucine (B10760876) and phenylalanine. d-nb.infonih.gov LAT1, a well-studied member of this family, is often overexpressed in cancer cells to meet their high demand for essential amino acids and is a known transporter of amino acid-mimicking drugs. nih.govmdpi.com Given the structural similarity of this compound to large neutral amino acids, LAT1 is a probable candidate for its transport.

System A Transporters (SNATs): These are Na+-dependent transporters for small, neutral amino acids. diva-portal.org

Cationic Amino Acid Transporters (CATs): These transporters are responsible for the uptake of positively charged amino acids like arginine. diva-portal.org In vitro studies with other fluorinated amino acids, such as [18F]1, have shown that their uptake can be inhibited by arginine, suggesting the involvement of cationic amino acid transporters. researchgate.net

The characterization of these transporters often involves competitive inhibition assays, where the uptake of a radiolabeled substrate is measured in the presence of the compound of interest. The affinity of the compound for the transporter is typically reported as an IC50 or Km value. While direct kinetic data for this compound transport is not extensively detailed in the reviewed literature, the general mechanisms of related fluorinated amino acids provide a strong basis for its mode of cellular entry.

Table 1: Major Amino Acid Transporter Systems and Their Characteristics

Transporter System Key Substrates Ion Dependence Relevance to this compound Uptake
L-type Amino Acid Transporter (LAT) Large neutral amino acids (Leucine, Phenylalanine) Na+-independent High: Structural similarity of norvaline to leucine.
System A (SNAT) Small neutral amino acids (Alanine, Serine) Na+-dependent Moderate: Potential for interaction depending on specific transporter isoform.
Cationic Amino Acid Transporter (CAT) Cationic amino acids (Arginine, Lysine) Na+-independent Possible: Evidence from other fluorinated amino acids suggests potential interaction. researchgate.net

Intracellular Biotransformation Pathways and Metabolite Profiling in Model Systems

Once inside the cell, this compound can be integrated into metabolic pathways. A primary mechanism of action for many fluorinated amino acid analogs is the irreversible inhibition of specific enzymes. In the case of the related compound, 5-Fluoromethylornithine, it acts as a specific and irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT). glpbio.commedchemexpress.com OAT is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by converting L-ornithine and α-ketoglutarate into glutamate-5-semialdehyde and glutamate (B1630785). semanticscholar.orgmdpi.com

The inhibition by such fluorinated compounds often proceeds via a "suicide inactivation" mechanism. The enzyme recognizes the analog as a substrate and initiates catalysis. However, the presence of the highly electronegative fluorine atom destabilizes a catalytic intermediate, leading to the formation of a reactive species that covalently binds to the enzyme's active site, thereby permanently inactivating it. For 5-Fluoromethylornithine, this leads to a significant increase in ornithine concentrations in tissues. nih.gov It is highly probable that this compound acts on a similar transaminase or other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes involved in amino acid metabolism.

Table 2: Potential Biotransformation Mechanisms of this compound

Mechanism Target Enzyme Class Expected Outcome
Suicide Inactivation Aminotransferases (e.g., OAT) Covalent modification and irreversible inhibition of the enzyme. glpbio.commedchemexpress.com
Metabolic Conversion Dehydrogenases, Hydroxylases Formation of modified metabolites (e.g., hydroxylated or keto-acid forms).
Protein Incorporation Aminoacyl-tRNA synthetases Potential for misincorporation into newly synthesized proteins, leading to altered protein function. mdpi.com

Subcellular Localization and Compartmental Distribution Studies

The specific location of a compound within a cell is intrinsically linked to its function and mechanism of action. Subcellular localization studies aim to determine the distribution of a molecule among different organelles, such as the nucleus, mitochondria, cytoplasm, and endoplasmic reticulum. mdpi.comfrontiersin.org

Given that a key target for related fluorinated amino acids like 5-Fluoromethylornithine is the mitochondrial enzyme ornithine aminotransferase, it is highly likely that this compound also accumulates in the mitochondria. semanticscholar.orgmdpi.com The transport into the mitochondrial matrix would be a prerequisite for its inhibitory action on OAT.

Experimental techniques to determine subcellular localization include:

Fluorescence Microscopy: This involves tagging the molecule of interest with a fluorescent probe (e.g., Green Fluorescent Protein) and observing its distribution in living cells using confocal microscopy. nih.govmdpi.com

Cell Fractionation: This biochemical approach involves separating different cellular organelles by centrifugation. The concentration of the compound in each fraction is then quantified, often using mass spectrometry, to determine its distribution. frontiersin.org

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Fluoro L Norvaline in Biological Research

Chromatographic Separation and Quantification in Complex Biological Samples

Chromatographic techniques are fundamental for isolating and quantifying 5-Fluoro-L-norvaline from intricate biological matrices such as plasma, cell lysates, and tissue homogenates.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound in biological samples. scielo.brnih.govnih.govnih.govdikma.com.cnnih.gov The development of a sensitive and specific HPLC method is crucial for accurate pharmacokinetic and metabolic studies.

Method development typically involves optimizing several key parameters to achieve good resolution, peak shape, and a short run time. A reversed-phase C18 column is commonly employed for the separation of polar compounds like amino acids. scielo.brnih.govdikma.com.cn The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). scielo.brnih.gov Gradient elution is often preferred over isocratic elution to achieve better separation of the analyte from complex matrix components. dikma.com.cn

Detection is most commonly performed using a UV detector, with the wavelength set to the absorption maximum of the analyte. scielo.brnih.gov For compounds lacking a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary. The method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and robustness. scielo.brnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Fluorinated Amino Acids

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Aqueous buffer (e.g., 0.01 M Ammonium Acetate, pH 3.5) B: Acetonitrile or Methanol
Elution Gradient
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 20 - 100 µL
Detection UV at ~265 nm
Retention Time Typically < 10 minutes

This table presents a generalized set of parameters based on methods developed for similar fluorinated compounds and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. nih.govnih.govscience.govnih.govnih.govchemrxiv.org For non-volatile molecules like this compound, a derivatization step is essential to increase their volatility and thermal stability. nih.govnih.govchemrxiv.org This typically involves converting the polar functional groups (amine and carboxylic acid) into less polar derivatives, for example, through silylation or esterification. nih.govnih.gov

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information. nih.govnih.gov GC-MS offers high sensitivity and selectivity, making it well-suited for metabolomic studies to trace the metabolic fate of this compound. science.govresearchgate.netresearchgate.net

Table 2: Typical GC-MS Workflow for Amino Acid Analysis

StepDescription
Sample Preparation Extraction of metabolites from the biological matrix.
Derivatization Conversion of non-volatile amino acids into volatile derivatives (e.g., using MSTFA for silylation).
GC Separation Separation of derivatized compounds on a capillary column.
MS Detection Ionization (e.g., Electron Ionization) and mass analysis for identification and quantification.

This table outlines a general workflow that would be adapted for the specific analysis of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules and studying their interactions with other molecules at an atomic level. nih.gov The presence of the ¹⁹F nucleus in this compound makes it particularly amenable to specialized NMR techniques.

¹⁹F NMR for Direct Detection and Environmental Probing

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful technique for studying fluorine-containing compounds. ucla.eduwikipedia.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal. ucla.eduwikipedia.org A key advantage of ¹⁹F NMR in biological research is the near-complete absence of endogenous fluorine in most biological systems, which provides a "clean" spectral window with no background signals. ucla.eduwikipedia.org

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. ucla.edubeilstein-journals.org This sensitivity allows ¹⁹F NMR to be used as a probe to monitor changes in the conformation of a protein upon binding of this compound or to study the interactions of the fluorinated amino acid with its binding partners. beilstein-journals.orgnih.govnih.govacs.org Changes in the ¹⁹F chemical shift can provide valuable information about binding events, conformational changes, and the polarity of the environment surrounding the fluorine atom. beilstein-journals.orgnih.gov

Table 3: Key Advantages of ¹⁹F NMR in Biological Research

FeatureAdvantage
High Sensitivity Strong signal due to 100% natural abundance and high gyromagnetic ratio. ucla.eduwikipedia.org
No Background Absence of endogenous fluorine in biological systems provides a clear spectral window. ucla.eduwikipedia.org
Environmental Sensitivity Chemical shift is highly responsive to changes in the local environment. ucla.edubeilstein-journals.org
Wide Chemical Shift Range Large spectral dispersion allows for the resolution of multiple fluorine signals. ucla.edu

Multidimensional NMR for Protein-Bound this compound

While one-dimensional ¹⁹F NMR is excellent for direct detection, multidimensional NMR techniques are necessary to obtain detailed structural information about this compound when it is bound to a protein. nih.gov Experiments such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to observe changes in the protein backbone upon ligand binding. nih.gov

Furthermore, specialized multidimensional NMR experiments can be designed to correlate the ¹⁹F nucleus with nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) in the protein. These experiments can provide through-space distance constraints (e.g., via Nuclear Overhauser Effect, NOE) that are crucial for determining the three-dimensional structure of the protein-ligand complex. This information is vital for understanding the molecular basis of the interaction between this compound and its target protein.

Mass Spectrometry-Based Approaches for Tracing and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is widely used in biological research for the identification, quantification, and structural elucidation of a wide range of molecules, including metabolites. nih.govnih.govnih.gov

In the context of this compound, mass spectrometry-based approaches are invaluable for tracing its metabolic fate and identifying its metabolites in biological systems. nih.gov By coupling a separation technique like liquid chromatography with mass spectrometry (LC-MS), researchers can separate this compound and its metabolites from a complex biological mixture before they are detected by the mass spectrometer. nih.govnih.gov

Tandem mass spectrometry (MS/MS) can be used to further fragment the ions of interest, providing structural information that can be used to identify unknown metabolites. nih.govnih.gov Furthermore, by using isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N), it is possible to trace the metabolic pathways of the compound and quantify the flux through these pathways. High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of metabolites. nih.govnih.gov

Table 4: Applications of Mass Spectrometry in this compound Research

TechniqueApplication
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and detection of this compound and its metabolites in complex biological samples. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) Structural elucidation and identification of unknown metabolites of this compound. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for unambiguous identification of this compound and its metabolites. nih.govnih.gov
Isotope Tracing with MS Elucidation of metabolic pathways and quantification of metabolic flux using isotopically labeled this compound.

Radiometric Assays and Imaging for in vitro and ex vivo Studies

Following a comprehensive review of scientific literature, no specific studies detailing radiometric assays or imaging for the in vitro and ex vivo characterization of this compound were identified. Research focusing on the radiolabeling of this compound, particularly with positron-emitting isotopes such as Fluorine-18, and its subsequent evaluation in biological systems, does not appear to be publicly available.

Consequently, detailed research findings, data on its uptake in cell lines, or its biodistribution in preclinical models cannot be provided. The development of a radiolabeled version of this compound would be a necessary first step to enable such studies. This would involve establishing a radiolabeling protocol, followed by in vitro cell uptake assays to determine its transport mechanism and accumulation in cancer cells versus healthy cells. Subsequently, ex vivo biodistribution studies in animal models would be required to understand its organ distribution, tumor targeting efficacy, and clearance profile.

Until such research is conducted and published, a detailed characterization using radiometric and imaging techniques for this compound remains unavailable.

Applications of 5 Fluoro L Norvaline As a Mechanistic Probe in Diverse Biological Systems

Elucidating Amino Acid Metabolic Pathways in Cell Culture Models

5-Fluoro-L-norvaline functions as a powerful probe for dissecting amino acid metabolic networks, primarily through its potent and specific inhibition of key enzymes. By blocking a specific metabolic step, researchers can induce targeted perturbations and observe the downstream consequences, thereby mapping pathway connections and functions.

The primary target of this compound (often studied as 5-Fluoromethylornithine, or 5-FMOrn) is L-ornithine:2-oxo-acid aminotransferase (OAT), a critical mitochondrial enzyme. scispace.comnih.gov OAT sits (B43327) at the crossroads of several metabolic pathways, catalyzing the reversible transamination of L-ornithine to produce glutamate-γ-semialdehyde, which is in equilibrium with Δ1-pyrroline-5-carboxylate. mdpi.com Inhibition of OAT by this compound effectively shuts down this conversion, leading to significant and specific metabolic consequences.

In cell culture and in vivo models, treatment with this inhibitor causes a dramatic and selective increase in the concentration of ornithine in various tissues, while other amino acid levels remain largely unaffected. scispace.comnih.gov This specific accumulation of a single metabolite allows researchers to trace the functional importance of the OAT pathway. For example, by observing which downstream metabolic pools are affected by the buildup of ornithine, investigators can confirm the role of OAT in proline production and the shuttling of carbon skeletons from amino acids into the tricarboxylic acid cycle. scispace.com The use of this compound has been instrumental in establishing the functions of OAT under various physiological and pathological conditions. nih.gov

Table 1: Effect of 5-Fluoromethylornithine (5-FMOrn) on Amino Acid Concentrations in Rat Brain
Amino AcidChange Following 5-FMOrn AdministrationSignificance
OrnithineGreatly EnhancedDemonstrates specific inhibition of OAT, the primary metabolic route for ornithine. nih.gov
Other Amino AcidsNo Significant ChangeHighlights the high specificity of the inhibitor for the OAT pathway. nih.gov
HomocarnosineDecreased (repeated administration)Suggests secondary effects on dipeptide metabolism due to pathway perturbation. nih.gov

Characterizing Enzyme Active Sites and Inhibitor Development Principles

This compound is a classic example of a mechanism-based enzyme inactivator, often referred to as a "suicide substrate." scispace.com This class of inhibitors is designed to be chemically unreactive until processed by the target enzyme's catalytic machinery. This mechanism provides exceptional specificity and allows the inhibitor to be used as a probe to label and identify amino acid residues within the enzyme's active site.

The inactivation of ornithine aminotransferase (OAT) by this compound proceeds as follows:

The enzyme recognizes this compound as a substrate analogue and binds it in the active site.

The enzyme's catalytic mechanism initiates a reaction, which in this case involves the pyridoxal (B1214274) phosphate (B84403) cofactor common to aminotransferases. scispace.com

The presence of the highly electronegative fluorine atom alters the course of the reaction, leading to the elimination of hydrogen fluoride (B91410) and the generation of a highly reactive electrophilic intermediate within the active site.

This reactive species then forms a covalent bond with a nearby nucleophilic amino acid residue in the active site, permanently inactivating the enzyme.

This irreversible inactivation allows researchers to isolate the modified enzyme-inhibitor complex. Through techniques like mass spectrometry and peptide sequencing, the specific amino acid residue that was covalently labeled can be identified, providing direct evidence of its location and role within the catalytic center. This approach has been fundamental in understanding the structure-function relationships of many enzymes and serves as a key principle in the rational design of new, highly specific drugs. mdpi.comnih.gov

Table 2: Selected Inhibitors of Ornithine Aminotransferase (OAT)
InhibitorTypeMechanism Principle
5-Fluoromethylornithine (5-FMOrn)Irreversible (Mechanism-Based)Acts as a suicide substrate, leading to covalent modification of the active site. scispace.comnih.gov
L-CanalineReversibleForms an oxime with the pyridoxal phosphate cofactor, blocking catalysis. scispace.com
GabaculineIrreversibleA mechanism-based inhibitor that targets gamma-aminotransferases. mdpi.com
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic AcidIrreversible (Mechanism-Based)Inactivates OAT through an enamine mechanism. mdpi.com

Investigating Gene Expression and Protein Regulation in Response to Metabolic Perturbations

While direct studies extensively detailing the use of this compound to investigate global gene and protein expression are not widely published, its function as a specific metabolic probe makes it an ideal tool for such research. By inducing a precise metabolic stress—the accumulation of ornithine—it allows for the study of cellular responses to a specific metabolic imbalance.

The principle is well-established using other fluorinated metabolites, such as 5-fluorouracil (B62378) (5-FU). Treatment of cells with 5-FU leads to widespread changes in gene expression and protein abundance as the cell attempts to cope with the induced metabolic disruption and cytotoxicity. mdpi.commdpi.comnih.gov Proteomic and transcriptomic analyses of 5-FU-treated cancer cells have identified numerous proteins and genes whose expression levels change, revealing mechanisms of drug resistance and cellular stress responses. nih.govnih.gov

Similarly, treating cell cultures with this compound would provide a cleaner, more targeted system to ask specific questions about metabolic regulation. For instance:

Transcriptional Response: How do cells transcriptionally respond to high intracellular levels of a single amino acid like ornithine?

Translational Control: Are specific proteins upregulated or downregulated to manage the ornithine excess or the lack of OAT-derived products?

Stress Pathways: Does the perturbation of this specific metabolic node activate broader cellular stress pathways, such as the integrated stress response or the unfolded protein response?

By using this compound to inhibit OAT and then applying modern omics techniques (transcriptomics, proteomics), researchers can map the specific regulatory networks that link amino acid metabolism to gene expression and protein synthesis.

Development of Novel Biosensors and Reporter Systems

The development of novel biosensors and reporter systems typically requires a molecule with specific recognition or signaling properties. Biosensors often rely on high-affinity binding between a target molecule and a biological recognition element (like an antibody or receptor) or an engineered protein, which is then coupled to a signal transducer. nih.govmdpi.com Reporter gene assays, on the other hand, are cellular systems used to measure the activity of a promoter or signaling pathway, often using enzymes like luciferase or fluorescent proteins as a readout. promega.comnih.gov

There is currently no significant body of research demonstrating the use of this compound in the development of such biosensors or reporter systems. The compound's primary known function is as an enzyme inactivator. For it to be used in a biosensor, one would likely need to develop a specific binding protein or antibody that recognizes it with high affinity and specificity, which has not been a major focus of research. Similarly, in reporter gene assays, the compound would need to modulate a specific signaling pathway that controls the expression of a reporter gene. While it perturbs metabolism, its direct application in modulating well-defined signaling pathways for reporter assays has not been established.

Computational and Theoretical Approaches to 5 Fluoro L Norvaline Research

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques used to predict and analyze the interaction between a ligand, such as 5-Fluoro-L-norvaline, and its protein target. researchgate.net These methods are crucial for understanding the structural basis of enzyme inhibition.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein's active site, estimating the binding affinity through scoring functions. ijpmbs.com For this compound, the process would involve:

Preparation of Structures: Obtaining or modeling the 3D structure of the target enzyme and generating a 3D model of this compound.

Docking Simulation: Using software like AutoDock, the compound is placed into the enzyme's active site in numerous possible conformations. genominfo.orgmdpi.com The program calculates the most likely binding poses and scores them based on factors like electrostatic and van der Waals interactions. ijpmbs.com

Analysis: The resulting poses reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the fluorinated analog and specific amino acid residues in the active site. researchgate.netejmo.org

Following docking, molecular dynamics (MD) simulations are employed to study the stability and dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the interactions in a physiological environment. mdpi.comnih.gov An MD simulation of the this compound-enzyme complex would track the atomic movements over nanoseconds or microseconds. genominfo.orgmdpi.com This analysis reveals the stability of the binding pose predicted by docking and can highlight conformational changes in the enzyme or ligand upon binding. nih.gov Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. genominfo.orgresearchgate.net

Table 1: Hypothetical Molecular Docking and Dynamics Results for this compound with a Target Enzyme
ParameterDescriptionHypothetical Value/Observation
Binding Affinity (Docking Score)Predicted binding energy of the compound to the enzyme's active site. More negative values indicate stronger binding.-7.5 kcal/mol
Key Interacting ResiduesSpecific amino acids in the active site forming bonds or strong interactions with the inhibitor.Hydrogen bond with Ser144; Hydrophobic interactions with Val124, Leu250
RMSD of ComplexMeasures the average deviation of the protein-ligand complex from its initial structure over the simulation time.Stable at 0.2 nm, indicating a stable binding complex. researchgate.net
RMSF of LigandIndicates the fluctuation of each atom of the ligand. High values suggest flexibility.Low fluctuation in the core structure; higher fluctuation in the terminal fluoro group.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. researchgate.netresearchgate.nete3s-conferences.org For this compound, these calculations can elucidate how the introduction of a highly electronegative fluorine atom alters the electron distribution of the norvaline scaffold. nih.govfu-berlin.de

These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure. physchemres.org Key properties derived from these calculations include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and polarizability; a smaller gap suggests higher reactivity. researchgate.netphyschemres.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict sites for nucleophilic or electrophilic attack.

Atomic Charges: Calculating the partial charge on each atom provides a quantitative measure of electron distribution, highlighting the inductive effect of the fluorine atom. biorxiv.orgacs.org

By performing these calculations, researchers can predict the reactivity of this compound, understand its charge distribution for interacting with an enzyme's active site, and provide parameters for more accurate molecular dynamics simulations. nih.govirjweb.com

Table 2: Key Quantum Chemical Parameters for this compound (Illustrative)
ParameterDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.Lowered compared to norvaline due to the electronegative fluorine.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Significantly lowered, making the molecule a better electron acceptor.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. physchemres.orgAltered gap suggests modified reactivity compared to the parent molecule.
Dipole MomentA measure of the overall polarity of the molecule.Increased due to the polar C-F bond, influencing solubility and interactions.
Electrostatic PotentialVisual map of charge distribution.Strong negative potential near the fluorine atom, indicating a potential hydrogen bond acceptor site. fu-berlin.de

Systems Biology Modeling of Metabolic Perturbations and Network Analysis

Systems biology approaches aim to understand the broader impact of a molecular intervention on the entire cellular network. tandfonline.com By inhibiting a specific enzyme, this compound can cause a metabolic perturbation, and computational models can predict the consequences of this disruption. tandfonline.comnih.gov

A common technique is Flux Balance Analysis (FBA), which uses a genome-scale metabolic model (GEM) to simulate the flow of metabolites (fluxes) through the entire metabolic network of an organism. nih.govoup.com The process for modeling the effect of this compound would be:

Model Selection: Utilize an existing, validated GEM of the target organism.

Simulating Inhibition: The inhibition of a target enzyme by this compound is simulated by constraining or eliminating the flux through the corresponding reaction in the model. oup.comnih.gov

Prediction of Phenotype: The model then predicts the resulting metabolic state, such as a reduced growth rate or the accumulation and depletion of specific metabolites. pnas.orgplos.org For example, inhibiting an enzyme in an amino acid biosynthesis pathway would lead to a buildup of the substrate and a deficiency of the product, forcing the cell to find alternative pathways if possible.

These models help identify not only the direct consequences of enzyme inhibition but also the secondary, network-wide effects, potentially revealing other vulnerabilities or metabolic bottlenecks. nih.govpnas.org

Table 3: Illustrative Systems Biology Model of Metabolic Perturbation by this compound
Metabolic PathwayStatePredicted Effect of InhibitionRationale
Target Amino Acid PathwayInhibitedDecreased flux to product; accumulation of substrate.Direct inhibition of a key enzyme by this compound.
Central Carbon MetabolismPerturbedRerouting of flux from glycolysis/TCA cycle.The cell attempts to compensate for the blockage by redirecting precursors.
Alternative Biosynthetic PathwaysUpregulatedIncreased flux.Activation of compensatory pathways to synthesize the required product or related metabolites.
Biomass Production (Growth)Objective FunctionReduced predicted growth rate.Inhibition of an essential pathway limits the availability of building blocks for growth. nih.gov

Structure-Activity Relationship (SAR) Studies via in silico Methods

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's chemical structure affect its biological activity. japsonline.comoncodesign-services.com In silico SAR methods, often termed Quantitative Structure-Activity Relationship (QSAR), use computational models to establish a mathematical correlation between chemical structure and activity. revistaft.com.brthescipub.com

For this compound, an in silico SAR study would be conducted to guide the design of more potent or selective analogs. mdpi.comoncodesign-services.com The methodology involves several steps:

Analog Library Generation: A virtual library of compounds is created by systematically modifying the structure of this compound. Modifications could include changing the fluorine's position, substituting it with other halogens (Cl, Br), or altering the length of the carbon backbone.

Descriptor Calculation: For each analog, a large number of molecular descriptors are calculated using software. These descriptors quantify various physicochemical properties, such as size, shape, hydrophobicity (logP), and electronic properties (e.g., atomic charges). nih.gov

Model Building: Using statistical methods or machine learning algorithms, a QSAR model is built that correlates the calculated descriptors with biological activity (which could be experimental data or, in a purely in silico workflow, predicted binding affinities from molecular docking). revistaft.com.brresearchgate.net

Prediction and Optimization: The validated QSAR model can then predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis and experimental testing. fda.gov

This approach accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest predicted potency and most favorable properties. oncodesign-services.comrevistaft.com.br

Table 4: Illustrative in silico SAR Data for this compound Analogs
CompoundModificationMolecular Weight (Descriptor)LogP (Descriptor)Predicted Activity (e.g., -log(IC₅₀))
L-NorvalineParent Compound117.15-1.72.0
This compoundFluorine at C5135.14-1.55.5
5-Chloro-L-norvalineChlorine at C5151.60-0.95.1
4-Fluoro-L-norvalineFluorine at C4135.14-1.44.8
6-Fluoro-L-leucineBranched chain analog149.17-1.14.2

Future Directions and Emerging Paradigms in 5 Fluoro L Norvaline Research

Integration with Multi-Omics Technologies (e.g., Metabolomics, Proteomics)

The biological effects of incorporating an unnatural amino acid like 5-Fluoro-L-norvaline are complex and multifaceted. Multi-omics, the integrated analysis of different biological data layers, provides a powerful framework for a systems-level understanding. frontlinegenomics.comfrontlinegenomics.com These technologies can create a comprehensive picture of the molecular changes within a biological system following the introduction of this compound. aginganddisease.orgnih.gov

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. frontlinegenomics.com In the context of this compound, metabolomics can be used to track the metabolic fate of the compound and its downstream effects. For instance, studies on the related amino acid L-norvaline have utilized metabolomics to assess its impact on cellular pathways. biologists.comsemanticscholar.orgnih.gov Future research could apply similar untargeted metabolomics approaches, likely using mass spectrometry, to map how this compound perturbs endogenous metabolic networks. nih.gov

Proteomics: Proteomics, the comprehensive study of proteins, is crucial for understanding how this compound is incorporated into the proteome and what functional consequences arise. frontlinegenomics.com Quantitative mass spectrometry-based proteomics can identify and quantify proteins that have incorporated this compound, revealing its potential to alter protein stability, function, and interactions. google.com This approach allows for a global assessment of changes in protein expression and post-translational modifications, providing insights into cellular responses and adaptation mechanisms. mdpi.com

The integration of these datasets offers a synergistic view, linking changes in the metabolome to alterations in the proteome, thereby decoding the complex regulatory networks affected by this compound. aginganddisease.org

Table 1: Application of Multi-Omics Technologies in this compound Research

Omics FieldCore TechnologyKey Research Questions for this compoundPotential Insights
Metabolomics Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy frontlinegenomics.comWhat are the metabolic byproducts of this compound? How does it alter cellular metabolic pathways? nih.govIdentification of metabolic fate, downstream pathway perturbations, and potential off-target effects.
Proteomics Mass Spectrometry (MS) frontlinegenomics.comgoogle.comWhich proteins incorporate this compound? How does this affect protein stability, function, and interactions? nih.govMapping of incorporation sites, understanding effects on protein folding and stability, identifying altered protein-protein interactions. nih.govdoi.org
Multi-Omics Integration Computational & Bioinformatic Tools mdpi.comHow do changes in the proteome correlate with shifts in the metabolome?A holistic view of the cellular response, linking genetic and environmental factors to molecular function. aginganddisease.orgnih.gov

Engineering Novel Enzymes for Fluorinated Amino Acid Biosynthesis

The efficient and selective synthesis of fluorinated amino acids like this compound is a significant challenge. Biocatalysis, using engineered enzymes, presents a sustainable and highly specific alternative to traditional chemical synthesis. d-nb.infonih.gov The focus is on developing enzymes with novel or enhanced capabilities for creating carbon-fluorine bonds or accepting fluorinated substrates. nih.gov

Recent successes in enzyme engineering have paved the way for this approach. For example, researchers have engineered enzymes like L-threonine aldolases (LTAs) to synthesize fluorinated amino acids by leveraging their substrate promiscuity. nih.gov Similarly, cytochrome P450 monooxygenases have been engineered to selectively hydroxylate non-activated C-H bonds, a reaction that can be followed by a chemical deoxofluorination step to introduce fluorine. nih.gov This chemo-enzymatic strategy allows for regio- and stereoselective fluorination that is otherwise difficult to achieve. nih.gov

For this compound, future efforts could focus on engineering aminotransferases or other enzymes in the norvaline biosynthesis pathway to accept fluorinated precursors. researchgate.net Directed evolution and site-saturation mutagenesis are powerful techniques to alter the active site of an enzyme, expanding its substrate scope to include novel fluorinated molecules. nih.govmdpi.com The goal is to create biocatalysts that can produce this compound efficiently and with high stereochemical purity. rsc.org

Table 2: Enzyme Classes for Potential Engineering towards this compound Biosynthesis

Enzyme ClassNatural FunctionEngineered Application for Fluorinated Amino AcidsRelevance to this compound
Aldolases Catalyze aldol (B89426) addition/cleavage reactions. nih.govSynthesize fluorinated amino acids from fluorinated aldehydes. nih.govPotential to construct the fluorinated carbon backbone of this compound.
Cytochrome P450s Monooxygenation of various substrates. nih.govnih.govRegioselective hydroxylation followed by chemical fluorination. nih.govCould enable fluorination at a specific, non-activated position on a norvaline precursor.
Aminotransferases (Transaminases) Transfer of an amino group to a keto-acid. mdpi.comAsymmetric synthesis of D- or L-amino acids from fluorinated keto-acids. mdpi.comFinal, stereoselective amination step to produce L-5-fluoronorvaline from its corresponding α-keto acid.
Non-Ribosomal Peptide Synthetases (NRPS) Synthesize peptides without ribosomes. rsc.orgrsc.orgEngineered to accept and incorporate fluorinated amino acids into peptides. rsc.orgrsc.orgCould be designed to specifically recognize and incorporate this compound into novel peptide products.

Development of Advanced Organotypic and Microfluidic Research Platforms

To accurately study the biological impact of this compound, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models. Advanced platforms like organoids and microfluidic devices (organ-on-a-chip) offer a superior environment for assessing cellular behavior. researchgate.netnih.gov

Microfluidic systems allow for precise control over the cellular microenvironment, enabling high-throughput studies of how cells respond to compounds like this compound. nih.gov These platforms can be used for near real-time monitoring of cell growth and metabolism in response to the introduction of the fluorinated amino acid. researchgate.netfrontiersin.org For example, intelligent microfluidic bioreactors have been developed for culturing brain organoids, demonstrating the potential for creating complex, tissue-like structures in a controlled setting. researchgate.net Such systems would be invaluable for investigating the incorporation and effect of this compound in specific cell types or engineered tissues.

Organ-on-a-chip models can simulate the function of human organs, providing a more accurate context for studying the absorption, distribution, and effects of this compound within a multi-cellular, tissue-level system. researchgate.net These advanced platforms bridge the gap between simple cell culture and complex in vivo studies.

Exploration of Stereo- and Regioselective Fluorination in Complex Biological Molecules

Controlling the precise three-dimensional placement (stereoselectivity) and position (regioselectivity) of fluorine atoms is critical, as it dramatically influences a molecule's biological activity. numberanalytics.comresearchgate.net The development of new synthetic methods to achieve this control is a major frontier in fluorine chemistry. numberanalytics.com

Recent advances include the development of novel fluorinating reagents and catalytic systems that can achieve high selectivity. researchgate.netmdpi.com For instance, protocols have been developed for the regioselective fluorination of complex molecules by opening aziridine (B145994) or oxirane rings with a fluoride (B91410) source. researchgate.netmdpi.com These methods provide access to β-fluoroamines and other valuable fluorinated building blocks. researchgate.net

Enzymatic approaches are also highly promising for achieving exquisite selectivity. nih.govmdpi.com Engineered enzymes can direct fluorination to specific sites on a complex scaffold that are inaccessible through traditional chemistry. mdpi.comnih.gov Future research on this compound will benefit from these evolving synthetic toolkits, enabling the creation of precisely fluorinated peptides and proteins where the fluorine atom is placed for maximum desired effect, whether for enhancing stability or probing biological function. doi.org

Design of Next-Generation Biochemical Probes and Tool Compounds

The unique properties of the fluorine atom make fluorinated amino acids excellent candidates for use as biochemical probes. rsc.org The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. rsc.org Incorporating this compound into a protein allows researchers to use ¹⁹F NMR to monitor conformational changes, protein folding, and ligand binding in real-time. rsc.org

Furthermore, fluorinated amino acids can be used to create tool compounds that modulate biological processes. The introduction of fluorine can alter the binding affinity and selectivity of a peptide for its target. mdpi.com By rationally designing peptides containing this compound, it is possible to create highly specific inhibitors or activators of enzymes or protein-protein interactions. acs.org These fluorinated peptides can serve as powerful tools for dissecting complex biological pathways. acs.orgresearchgate.net The development of such probes often involves attaching reporter groups or using techniques like "click" chemistry to label biomolecules for imaging or affinity purification. nih.govgoogle.com

Q & A

Q. What computational approaches model the molecular interactions of this compound?

  • Methodology : Apply molecular dynamics (MD) simulations to study binding kinetics and free energy landscapes. Validate predictions with experimental data (e.g., surface plasmon resonance) and publish code/parameters for reproducibility .

Key Considerations

  • Data Contradiction Analysis : Prioritize transparency in reporting negative results and methodological variations (e.g., buffer composition) that may explain inconsistencies .
  • Ethical and Relevance Checks : Ensure research questions align with unmet needs in biochemistry or pharmacology, avoiding redundant studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.